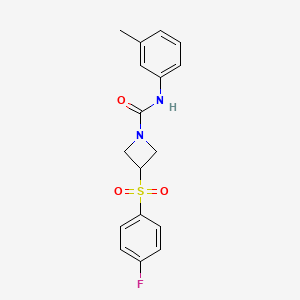
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, also known as FST-100, is a chemical compound that has gained attention in the scientific community due to its potential medical applications.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Importance
- Azetidinone derivatives, including compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide, have been synthesized and characterized for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2013).
Antioxidant Activity
- Research focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, like our compound of interest, revealed their in-vitro antioxidant potentials (Nagavolu et al., 2017).
Polymerization Applications
- N-Sulfonylazetidines, similar to our target compound, have been explored in activated monomer anionic polymerization, leading to polymers with potential applications in material science (Reisman et al., 2020).
Allosteric Modulation
- Aryl azetidinyl oxadiazoles, which are structurally related, have been identified as positive allosteric modulators (PAMs), indicating potential in neuropharmacology (Packiarajan et al., 2012).
Antimicrobial and Antitubercular Activities
- Synthesized pyrimidine-azetidinone analogues have shown promising results in antimicrobial and antitubercular activities, which might be relevant to compounds like 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide (Chandrashekaraiah et al., 2014).
Anticancer Evaluation
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related in structure to the compound of interest, displayed potent cytotoxic activity against various cancer cell lines, indicating potential anticancer applications (Ravichandiran et al., 2019).
Molecular Docking Studies
- Quantum mechanical, spectroscopic, and molecular docking studies on structurally related compounds have been conducted, indicating potential applications in drug design and understanding biological activity (Chandralekha et al., 2019).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPOQPKTXYFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)
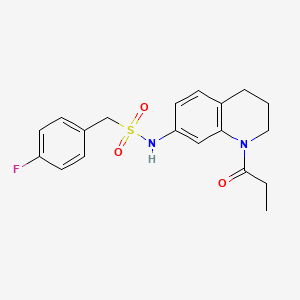
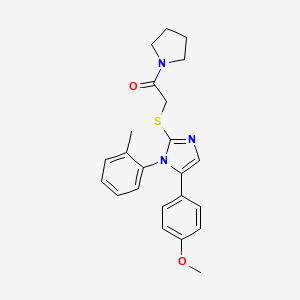
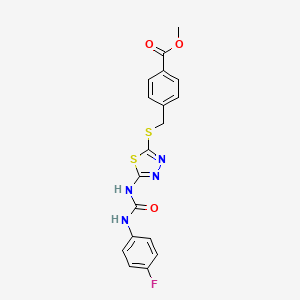
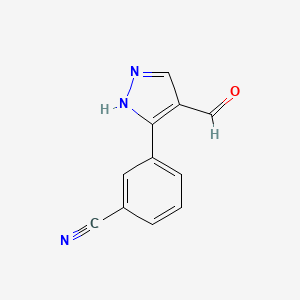
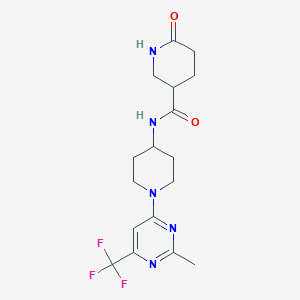
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
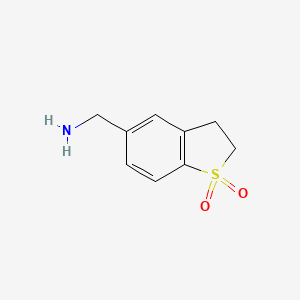
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)
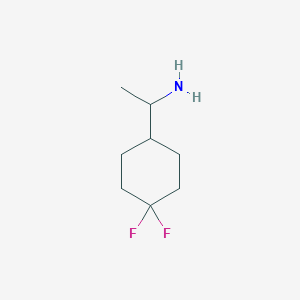
![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)
![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)
![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)